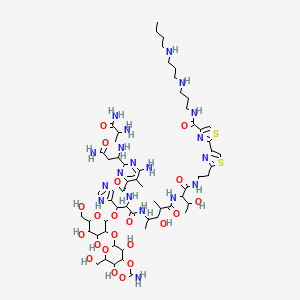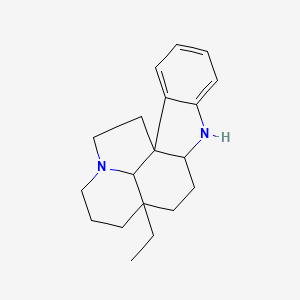
盐酸吡美诺尔
描述
Pirmenol hydrochloride is a pharmaceutical compound primarily used as an antiarrhythmic agent. It is classified as a Class I antiarrhythmic drug, which means it works by blocking specific sodium channels in cardiac cells. This compound is known for its ability to stabilize cardiac membranes and prevent abnormal electrical activity that leads to arrhythmias .
科学研究应用
Pirmenol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antiarrhythmic agents and their mechanisms.
Biology: Investigated for its effects on ion channels and cardiac cells.
Medicine: Primarily used in the treatment of cardiac arrhythmias, particularly ventricular arrhythmias.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Target of Action
Pirmenol hydrochloride primarily targets the muscarinic acetylcholine receptor M2 (mAchR) , potassium channels , and voltage-dependent calcium channels (VDCCs) . These targets play a crucial role in the electrophysiological properties of cardiac cells .
Mode of Action
Pirmenol hydrochloride inhibits the IK.ACh current by blocking the mAchR . It also exhibits potassium and sodium-channel blocking activity . In concentrations of 0.5–5 μmol/l, pirmenol causes a marked prolongation of the action potential duration in isolated rabbit Purkinje fibres .
Biochemical Pathways
The drug’s interaction with its targets affects the adrenergic signaling in cardiomyocytes and the dopaminergic synapse . Pirmenol hydrochloride causes a reduction of the steady-state sodium window current and/or of the slowly decaying components of the sodium current .
Pharmacokinetics
The steady-state pharmacokinetics of pirmenol was compared in healthy young (aged 18 to 45 y) and elderly subjects (over 65 y) given pirmenol HCl 100 mg every 12 h for a total of 14 doses . The results suggest that the dosage of pirmenol is unlikely to differ in young and elderly subjects .
Result of Action
Pirmenol hydrochloride’s action results in the suppression of arrhythmias. It is particularly effective against atrial fibrillation . The drug’s interaction with its targets leads to a decrease in the fast sodium current and a prolongation of the action potential duration .
生化分析
Biochemical Properties
Pirmenol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the IK.ACh current by blocking muscarinic acetylcholine receptors (mAchR) with an IC50 value of 0.1 μM . This inhibition affects the action potentials in atrial and ventricular myocytes, prolonging the action potential duration at 90% repolarization in atrial muscles and Purkinje fibers . Additionally, Pirmenol hydrochloride interacts with sodium channels, specifically SCN2A, SCN8A, SCN9A, and others, contributing to its antiarrhythmic properties .
Cellular Effects
Pirmenol hydrochloride influences various types of cells and cellular processes. In atrial cells, it inhibits the IK.ACh current induced by carbachol or intracellular loading of GTPγS . In ventricular myocytes, it depresses the early part of the plateau and lengthens the final repolarization of action potentials . These effects on cell signaling pathways and gene expression contribute to its antiarrhythmic properties. Furthermore, Pirmenol hydrochloride affects cellular metabolism by altering ion fluxes and membrane potentials, which are crucial for maintaining normal cardiac function .
Molecular Mechanism
The molecular mechanism of Pirmenol hydrochloride involves its binding interactions with muscarinic acetylcholine receptors (mAchR) and sodium channels. By blocking mAchR, it inhibits the IK.ACh current, leading to prolonged action potentials and reduced excitability in cardiac cells . Additionally, Pirmenol hydrochloride acts as a sodium channel blocker, targeting SCN2A, SCN8A, SCN9A, and other subtypes . This dual mechanism of action contributes to its effectiveness in treating arrhythmias by stabilizing cardiac electrical activity and preventing abnormal heart rhythms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pirmenol hydrochloride change over time. It has been observed that Pirmenol hydrochloride remains stable and retains its antiarrhythmic properties over extended periods . Degradation may occur under certain conditions, affecting its potency and efficacy. Long-term studies in vitro and in vivo have shown that Pirmenol hydrochloride can maintain its effects on cellular function, including prolonged action potentials and reduced excitability, over time .
Dosage Effects in Animal Models
The effects of Pirmenol hydrochloride vary with different dosages in animal models. In conscious, coronary artery-ligated dogs, doses of 2.5 and 5 mg/kg were effective against arrhythmias . In rats, the LD50 values were 359.9 mg/kg (oral) and 23.6 mg/kg (intravenous), while in mice, the LD50 values were 215.5 mg/kg (oral) and 20.8 mg/kg (intravenous) . These studies indicate that Pirmenol hydrochloride has a dose-dependent effect, with higher doses potentially leading to toxic or adverse effects .
Metabolic Pathways
Pirmenol hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the drug’s efficacy and duration of action. Additionally, Pirmenol hydrochloride may influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Pirmenol hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Pirmenol hydrochloride can accumulate in specific compartments, influencing its localization and activity. These transport and distribution processes are crucial for the drug’s effectiveness in targeting cardiac tissues and exerting its antiarrhythmic effects .
Subcellular Localization
The subcellular localization of Pirmenol hydrochloride plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the drug’s interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of Pirmenol hydrochloride is essential for optimizing its therapeutic potential and minimizing potential side effects .
准备方法
Synthetic Routes and Reaction Conditions
Pirmenol hydrochloride is synthesized through a series of chemical reactions involving pyridine and piperidine derivatives. The synthetic route typically involves the following steps:
Formation of the pyridine-methanol derivative: This involves the reaction of pyridine with methanol in the presence of a catalyst.
Introduction of the piperidine moiety: The pyridine-methanol derivative is then reacted with a piperidine derivative under controlled conditions to form the desired compound.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of pirmenol
Industrial Production Methods
Industrial production of pirmenol hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as crystallization and filtration to obtain high-purity pirmenol hydrochloride.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards
化学反应分析
Types of Reactions
Pirmenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium cyanide are employed under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of pirmenol hydrochloride, which may have different pharmacological properties .
相似化合物的比较
Pirmenol hydrochloride is compared with other similar antiarrhythmic compounds, such as:
Lidocaine: Another Class I antiarrhythmic agent, but with a shorter half-life and different pharmacokinetic properties.
Procainamide: Similar in its mechanism of action but differs in its side effect profile and clinical applications.
Quinidine: Also a Class I antiarrhythmic agent, but with a broader spectrum of activity and different side effects
Pirmenol hydrochloride is unique in its long half-life and low toxicity, making it a preferred choice for certain types of arrhythmias .
属性
CAS 编号 |
61477-94-9 |
|---|---|
分子式 |
C22H31ClN2O |
分子量 |
374.9 g/mol |
IUPAC 名称 |
(1R)-4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22-;/m1./s1 |
InChI 键 |
HFIHPVIVQSWZBV-UBKAUKJESA-N |
SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |
手性 SMILES |
C[C@@H]1CCC[C@@H](N1CCC[C@@](C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |
规范 SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |
同义词 |
CI 845 cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride pirmenol pirmenol hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[4-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]morpholine](/img/structure/B1197242.png)
![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1197246.png)

![4-[(4-Phenyl-2-thiazolyl)amino]-benzenesulfonamide](/img/structure/B1197250.png)



